molecular formula C10H9FN2O2 B1456209 {3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol CAS No. 1341975-18-5

{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol

Cat. No. B1456209
M. Wt: 208.19 g/mol
InChI Key: PGYYYZOUJWLRSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,4-oxadiazole derivatives, has been reported. A rational approach was adopted for the synthesis of these compounds using conventional heating as well as microwave irradiation techniques .

Scientific Research Applications

Photochemical Behavior

  • The photochemical behavior of some 1,2,4-oxadiazole derivatives, including potential compounds structurally related to "{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol," has been studied, revealing that upon irradiation, these compounds undergo photoisomerization to 1,3,4-oxadiazoles or interact with solvents to form open chain products. This indicates potential applications in photochemical switches or as components in light-responsive materials (Buscemi et al., 1988); (Buscemi et al., 1990).

Crystal Packing and Non-covalent Interactions

  • Studies on the crystal packing of 1,2,4-oxadiazole derivatives have highlighted the importance of non-covalent interactions, such as lone pair-π interactions and halogen bonds, in stabilizing their supramolecular architectures. This research is crucial for the design of materials with specific physical properties (Sharma et al., 2019).

Fluorescence Quenching and Sensing Applications

  • Fluorescence studies of thiophene substituted 1,3,4-oxadiazole derivatives have demonstrated their potential as aniline sensors, offering a pathway for the development of sensitive detection methods for aniline and similar compounds in environmental samples (Naik et al., 2018).

Antibacterial Activity

  • The design and synthesis of 1,2,4-oxadiazole derivatives have shown significant antibacterial activity, suggesting their potential use in the development of new antibacterial agents. This research addresses the growing need for new drugs to combat antibiotic-resistant bacteria (Rai et al., 2010).

Theoretical Studies and Synthesis Routes

  • Theoretical studies, including density functional theory (DFT) calculations, have provided insights into the synthesis routes and stability of 1,2,4-oxadiazole derivatives. These studies are essential for understanding the reactivity and designing new compounds with desired properties (Moreno-Fuquen et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluorophenyl methyl sulfone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c11-8-3-1-7(2-4-8)5-9-12-10(6-14)15-13-9/h1-4,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYYYZOUJWLRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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